Alanine, 2-methyl-N-(trimethylsilyl)-, trimethylsilyl ester
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Overview
Description
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester is a chemical compound characterized by the presence of a trimethylsilyl group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester typically involves the reaction of 2-methyl-2-(trimethylsilylamino)propionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: The compound is utilized in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective modification of other parts of the molecule without interference from the protected sites .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group and is used as an internal reference in nuclear magnetic resonance for aqueous solvents.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.
Uniqueness
2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester is unique due to its dual functionality, combining both an amino and ester group with a trimethylsilyl group. This makes it versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C10H25NO2Si2 |
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Molecular Weight |
247.48 g/mol |
IUPAC Name |
trimethylsilyl 2-methyl-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C10H25NO2Si2/c1-10(2,11-14(3,4)5)9(12)13-15(6,7)8/h11H,1-8H3 |
InChI Key |
JBRYJRJOTQZDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
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